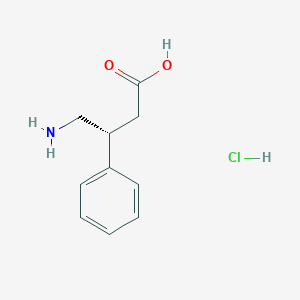

(R)-4-Amino-3-phenylbutanoic acid hydrochloride

概要

説明

®-4-Amino-3-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound is characterized by the presence of an amino group, a phenyl group, and a butanoic acid moiety, making it a versatile building block for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-phenylbutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl cyanide and ethyl acetoacetate.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including condensation and hydrogenation.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-4-Amino-3-phenylbutanoic acid.

Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Amino-3-phenylbutanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions

®-4-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and other derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Properties

1.1 Mechanism of Action

R-phenibut primarily acts as a GABA(B) receptor agonist , mimicking the neurotransmitter GABA (gamma-aminobutyric acid). It also binds to the α2-δ subunit of voltage-dependent calcium channels, which contributes to its analgesic effects. This dual action enhances its therapeutic profile in treating various conditions related to anxiety and mood disorders .

1.2 Therapeutic Uses

R-phenibut has been investigated for several clinical applications, including:

- Anxiety Disorders : Effective in reducing anxiety symptoms.

- Post-Traumatic Stress Disorder (PTSD) : Shown efficacy in alleviating PTSD symptoms.

- Depression : Demonstrated antidepressant-like effects in animal models.

- Cognitive Enhancement : Promotes improvements in attention, memory, and sensory-motor performance.

- Sleep Disorders : Used to reduce insomnia and improve sleep quality.

- Alcoholism and Substance Abuse : Assists in managing withdrawal symptoms and cravings.

- Vestibular Disorders : Helps in treating balance-related issues.

Comparative Analysis of R-Phenibut

The following table summarizes the pharmacological targets and conditions treated by R-phenibut compared to other similar compounds:

| Compound | Primary Target | Conditions Treated | Potency (µM) |

|---|---|---|---|

| R-Phenibut | GABA(B) Receptors | Anxiety, Depression, PTSD | 23.0 |

| Racemic Phenibut | GABA(B) Receptors | Anxiety, Sleep Disorders | 46.0 |

| Gabapentin | α2-δ Subunit | Neuropathic Pain | 92.0 |

Safety and Side Effects

R-phenibut is generally well-tolerated; however, potential side effects may include sedation, dizziness, and gastrointestinal discomfort. Long-term use can lead to tolerance and dependence, necessitating careful monitoring during treatment .

作用機序

The mechanism of action of ®-4-Amino-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.

Pathways Involved: It may modulate neurotransmitter pathways, affecting neurological functions and potentially offering therapeutic benefits.

類似化合物との比較

Similar Compounds

(S)-4-Amino-3-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

4-Amino-3-phenylbutanoic acid: The non-hydrochloride form of the compound.

Phenylalanine: An amino acid with a similar structure but different functional groups.

Uniqueness

®-4-Amino-3-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and potential therapeutic applications compared to its enantiomer and other similar compounds.

生物活性

(R)-4-Amino-3-phenylbutanoic acid hydrochloride, commonly known as phenibut , is a synthetic derivative of gamma-aminobutyric acid (GABA). It has gained attention for its anxiolytic properties and potential therapeutic applications in treating various neurological conditions. This article explores the biological activity of phenibut, focusing on its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Phenibut is characterized by its unique structure, which includes an amino group and a phenyl group attached to a butanoic acid backbone. Its chemical formula is with a molecular weight of 179.22 g/mol. The compound exists in two enantiomeric forms: (R)-phenibut and (S)-phenibut, with the former being the more biologically active form.

Pharmacodynamics

Phenibut primarily exerts its effects through interactions with GABA receptors, specifically:

- GABA Receptor Agonism : Phenibut acts as a full agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS).

- GABA Receptor Agonism : It also binds to GABA receptors, although with lower affinity compared to baclofen, another GABA analog. The binding affinities are summarized in the following table:

| Compound | GABA IC50 (μM) | GABA IC50 (μM) |

|---|---|---|

| GABA | 0.08 | 0.12 |

| Baclofen | 0.13 | >100 |

| (R)-Phenibut | 9.6 | >100 |

| (S)-Phenibut | >100 | >100 |

This data indicates that (R)-phenibut has a significantly higher affinity for GABA receptors compared to its S counterpart, enhancing its therapeutic potential .

The exact mechanism of action of phenibut is not fully understood; however, several pathways have been proposed:

- GABAergic Modulation : By acting as an agonist at GABA receptors, phenibut promotes inhibitory neurotransmission, leading to anxiolytic effects.

- Calcium Channel Interaction : Phenibut may modulate voltage-gated calcium channels, influencing neuronal excitability and neurotransmitter release.

- Neuroprotective Effects : Some studies suggest that phenibut may offer neuroprotective benefits by reducing oxidative stress and promoting neuronal health .

Case Studies and Clinical Applications

Phenibut has been studied in various clinical contexts, particularly for anxiety disorders and sleep disturbances. Here are notable findings from recent studies:

- Anxiety Reduction : A clinical trial involving healthy volunteers demonstrated that a single dose of 250 mg phenibut led to significant reductions in anxiety levels compared to placebo controls .

- Sleep Improvement : Research indicates that phenibut can enhance sleep quality by increasing total sleep time and reducing wakefulness after sleep onset .

Case Study Summary

| Case Number | Age/Sex | Symptoms | Comorbidities | Phenibut Exposure | Outcome |

|---|---|---|---|---|---|

| 1 | 33 F | Sedation, myoclonic jerking | Opioid abuse | NR | Hospitalization |

| 2 | 23 M | Lethargy | Substance abuse | NR | Recovery |

| 3 | 59 F | Lethargy, tonic-clonic seizure | Anxiety, chronic pain | NR | Seizure management required |

This table highlights the potential risks associated with phenibut use, particularly in individuals with pre-existing conditions or those using other CNS depressants .

Research Findings

Recent studies have explored various aspects of phenibut's biological activity:

- Neuroprotective Properties : Research has shown that phenibut can protect against neurotoxicity induced by glutamate in vitro, suggesting potential applications in neurodegenerative diseases.

- Cognitive Enhancement : Some animal studies indicate that (R)-phenibut may improve cognitive function and memory retention, although more research is needed to confirm these effects in humans .

特性

IUPAC Name |

(3R)-4-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYRYMGYPBGOPS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52992-48-0 | |

| Record name | 4-Amino-3-phenylbutyric acid hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052992480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX088BE850 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。